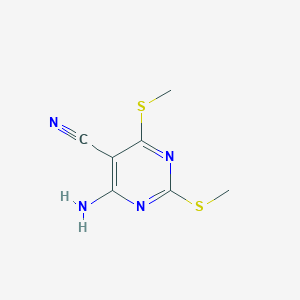
5-Pyrimidinecarbonitrile, 4-amino-2,6-bis(methylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Pyrimidinecarbonitrile, 4-amino-2,6-bis(methylthio)- is a heterocyclic organic compound that is widely used in scientific research. It has a molecular formula of C9H10N4S2 and a molecular weight of 242.33 g/mol. This compound is an important building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.
Wirkmechanismus
The mechanism of action of 5-Pyrimidinecarbonitrile, 4-amino-2,6-bis(methylthio)- is not well understood. However, it is believed to act by inhibiting certain enzymes or proteins in the body, which can lead to various biochemical and physiological effects.
Biochemische Und Physiologische Effekte
5-Pyrimidinecarbonitrile, 4-amino-2,6-bis(methylthio)- has been shown to have various biochemical and physiological effects. It has been found to have anti-cancer, anti-inflammatory, and anti-viral properties. Additionally, it has been shown to have antioxidant and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-Pyrimidinecarbonitrile, 4-amino-2,6-bis(methylthio)- in lab experiments include its availability, low cost, and ease of synthesis. However, its limitations include its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are many potential future directions for the use of 5-Pyrimidinecarbonitrile, 4-amino-2,6-bis(methylthio)- in scientific research. One potential direction is the development of new anti-cancer drugs based on its chemical structure. Another potential direction is the development of materials with improved properties for optoelectronics and catalysis. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential applications in other areas, such as neurodegenerative diseases and cardiovascular disorders.
In conclusion, 5-Pyrimidinecarbonitrile, 4-amino-2,6-bis(methylthio)- is an important building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. It has been extensively used in scientific research due to its unique chemical properties and potential applications in various fields. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other areas.
Synthesemethoden
The synthesis of 5-Pyrimidinecarbonitrile, 4-amino-2,6-bis(methylthio)- can be achieved through a variety of methods. One of the most commonly used methods is the reaction of 4-amino-2,6-bis(methylthio)pyrimidine with cyanogen chloride. This reaction yields 5-Pyrimidinecarbonitrile, 4-amino-2,6-bis(methylthio)- in good yield and high purity.
Wissenschaftliche Forschungsanwendungen
5-Pyrimidinecarbonitrile, 4-amino-2,6-bis(methylthio)- has been extensively used in scientific research due to its unique chemical properties. It is commonly used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It has been used as a precursor for the synthesis of anti-cancer drugs, anti-inflammatory agents, and anti-viral drugs. Additionally, it has been used in the synthesis of materials with potential applications in optoelectronics and catalysis.
Eigenschaften
CAS-Nummer |
98277-53-3 |
|---|---|
Produktname |
5-Pyrimidinecarbonitrile, 4-amino-2,6-bis(methylthio)- |
Molekularformel |
C7H8N4S2 |
Molekulargewicht |
212.3 g/mol |
IUPAC-Name |
4-amino-2,6-bis(methylsulfanyl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C7H8N4S2/c1-12-6-4(3-8)5(9)10-7(11-6)13-2/h1-2H3,(H2,9,10,11) |
InChI-Schlüssel |
UMLJRQHCHCJUKT-UHFFFAOYSA-N |
SMILES |
CSC1=NC(=NC(=C1C#N)N)SC |
Kanonische SMILES |
CSC1=NC(=NC(=C1C#N)N)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![4-methyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B184265.png)
![N-[4-(cyclohexylsulfamoyl)phenyl]naphthalene-1-sulfonamide](/img/structure/B184269.png)